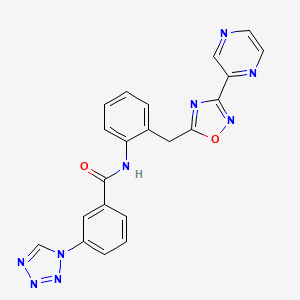

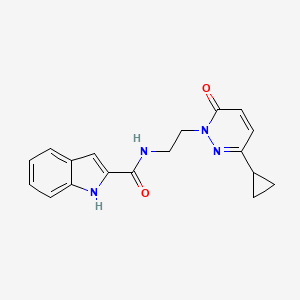

![molecular formula C19H16N6O2S B2764967 N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide CAS No. 1903426-09-4](/img/structure/B2764967.png)

N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzamide group will contribute to the polarity of the molecule, while the thiophene and triazolopyridazine rings may participate in aromatic stacking interactions .Chemical Reactions Analysis

The chemical reactivity of this compound will be influenced by the functional groups present. The amide bond could potentially be hydrolyzed under acidic or basic conditions. The thiophene ring might undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Energetic Materials

Superior Thermostability for Explosives and Propellants: The compound’s fused-triazole backbone, specifically the 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (1), exhibits remarkable thermostability. With an onset decomposition temperature (Td) of 261 °C, it surpasses analogues like 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT, 219 °C) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT, 245 °C) . This exceptional stability makes it a promising building block for constructing energetic materials, including explosives and propellants.

Photochromic Systems

Thermally Irreversible Photochromism: The compound’s unique structure also lends itself to photochromic properties. Specifically, 1,2-bis(2-methylbenzo[b]thiophen-3-yl)perfluorocyclopentenes undergo thermally irreversible photochromic reactions. These systems exhibit colouration/decolouration cycles that can be repeated over 10,000 times without significant performance loss . Such properties have applications in optical devices, sensors, and data storage.

Heterocyclic Chemistry

Synthesis of 1,2,3-Triazole-Fused Pyrazines: The compound belongs to the 1,2,3-triazolodiazine family, which includes 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, and related derivatives. Researchers have explored synthetic approaches to these heterocycles, highlighting their potential in drug discovery, materials science, and coordination chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is found in various bioactive molecules . .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit cytotoxic activities

Biochemical Pathways

Without specific studies on this compound, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been shown to affect various biochemical pathways . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to exhibit various biological activities . For instance, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit cytotoxic activities .

properties

IUPAC Name |

N-[2-oxo-2-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c26-18(11-21-19(27)13-4-2-1-3-5-13)20-10-17-23-22-16-7-6-15(24-25(16)17)14-8-9-28-12-14/h1-9,12H,10-11H2,(H,20,26)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDGGYQSENZVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)

![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)

![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764892.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)

![2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B2764899.png)

![Ethyl [(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2764905.png)

![N-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2764907.png)